molecular formula C9H8Cl2N6OS B12858301 N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea

N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea

Cat. No.: B12858301
M. Wt: 319.17 g/mol
InChI Key: DQWPCGDMWCYTBA-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a pyridyl and triazolyl moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea typically involves the following steps:

    Formation of the Pyridyl Intermediate: The starting material, 2,6-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the pyridyl intermediate.

    Formation of the Triazolyl Intermediate: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Coupling Reaction: The pyridyl and triazolyl intermediates are coupled under specific conditions, often involving a coupling reagent such as carbodiimide, to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the pyridyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichlorophenyl)-N’-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea: Similar structure with a phenyl ring instead of a pyridyl ring.

    N-(2,6-Dichloro-4-pyridyl)-N’-[5-(methylsulfonyl)-4H-1,2,4-triazol-3-YL]urea: Similar structure with a methylsulfonyl group instead of a methylthio group.

Uniqueness

The unique combination of the pyridyl and triazolyl moieties in N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8Cl2N6OS

Molecular Weight

319.17 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-1-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea

InChI

InChI=1S/C9H8Cl2N6OS/c1-19-9-14-8(15-16-9)17(7(12)18)4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H2,12,18)(H,14,15,16)

InChI Key

DQWPCGDMWCYTBA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)N(C2=CC(=NC(=C2)Cl)Cl)C(=O)N

Origin of Product

United States

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